4-{[4-(Pyrrolidin-1-yl)piperidin-1-yl]methyl}pyridine
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Overview
Description
1-(4-PYRIDYLMETHYL)-4-(1-PYRROLIDINYL)PIPERIDINE is a complex organic compound that features a piperidine ring substituted with a pyridylmethyl group and a pyrrolidinyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-PYRIDYLMETHYL)-4-(1-PYRROLIDINYL)PIPERIDINE can be synthesized through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Substitution with Pyridylmethyl Group: The pyridylmethyl group can be introduced through a nucleophilic substitution reaction using 4-chloromethylpyridine and a suitable base.
Introduction of Pyrrolidinyl Group: The pyrrolidinyl group can be added via a reductive amination reaction using pyrrolidine and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of 1-(4-PYRIDYLMETHYL)-4-(1-PYRROLIDINYL)PIPERIDINE typically involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(4-PYRIDYLMETHYL)-4-(1-PYRROLIDINYL)PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of any present carbonyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced amines, alcohols.
Substitution: Substituted piperidines with different functional groups.
Scientific Research Applications
1-(4-PYRIDYLMETHYL)-4-(1-PYRROLIDINYL)PIPERIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-PYRIDYLMETHYL)-4-(1-PYRROLIDINYL)PIPERIDINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-PYRIDYLMETHYL)-4-(1-PYRROLIDINYL)PIPERAZINE: Similar structure but with a piperazine ring instead of piperidine.
1-(4-PYRIDYLMETHYL)-4-(1-PYRROLIDINYL)MORPHOLINE: Contains a morpholine ring instead of piperidine.
Uniqueness: 1-(4-PYRIDYLMETHYL)-4-(1-PYRROLIDINYL)PIPERIDINE is unique due to its specific combination of the piperidine ring with pyridylmethyl and pyrrolidinyl groups, which imparts distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of 1-(4-PYRIDYLMETHYL)-4-(1-PYRROLIDINYL)PIPERIDINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H23N3 |
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Molecular Weight |
245.36 g/mol |
IUPAC Name |
4-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]pyridine |
InChI |
InChI=1S/C15H23N3/c1-2-10-18(9-1)15-5-11-17(12-6-15)13-14-3-7-16-8-4-14/h3-4,7-8,15H,1-2,5-6,9-13H2 |
InChI Key |
XQUUCFFKVKGRIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC=NC=C3 |
Origin of Product |
United States |
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